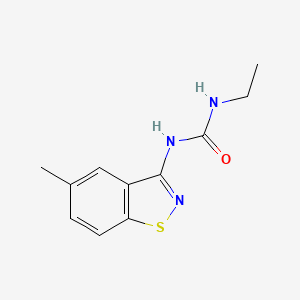
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 2-aminobenzenethiol with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit specific enzymes and pathways in microorganisms.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to the disruption of essential cellular processes. Additionally, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species and activating caspases .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with applications in medicinal chemistry and as a precursor for other benzothiazole compounds.
5-Nitro-1,2-benzothiazol-3-amine: Known for its antimicrobial properties and used in the development of new antibiotics.
Uniqueness
1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea stands out due to its unique combination of an ethyl group and a methyl-substituted benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
105734-46-1 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1-ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C11H13N3OS/c1-3-12-11(15)13-10-8-6-7(2)4-5-9(8)16-14-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
NZJRXBWCXXWFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NSC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















